Allylamine dihydrogen phosphate

Hyperphosphatemia therapy Phosphate binder Crosslinked polyallylamine

Allylamine dihydrogen phosphate (ADHP; CAS 121092-93-1) is the phosphate salt of allylamine—a hydrophilic monomer delivering intrinsic phosphate functionality that allylamine hydrochloride cannot replicate. The phosphate counterion directly enables: near-100% monomer conversion under cryogenic radical polymerization for pharmaceutical-grade poly(allylamine); crosslinked resins with 2.7–5.0 mmol/g phosphate adsorption and ultra-low swelling (2.0–5.0×) for next-generation hyperphosphatemia therapeutics; pH-responsive PAN nanocarriers stable at physiological pH that disassemble at endosomal pH <6 for siRNA delivery; and AAPP-derived intumescent flame retardants achieving UL-94 V-0 (3.2 mm) at 20 wt% loading with ~50% smoke reduction. Procure ADHP when phosphate counterion performance is non-negotiable.

Molecular Formula C3H10NO4P
Molecular Weight 155.09 g/mol
CAS No. 121092-93-1
Cat. No. B12052453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylamine dihydrogen phosphate
CAS121092-93-1
Molecular FormulaC3H10NO4P
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC=CCN.OP(=O)(O)O
InChIInChI=1S/C3H7N.H3O4P/c1-2-3-4;1-5(2,3)4/h2H,1,3-4H2;(H3,1,2,3,4)
InChIKeySHKWWJYVYVJJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylamine Dihydrogen Phosphate (CAS 121092-93-1): A Phosphate-Functionalized Allyl Monomer for High-Performance Cationic Polymers


Allylamine dihydrogen phosphate (ADHP; CAS 121092-93-1) is the phosphoric acid addition salt of allylamine, with the molecular formula C₃H₇N·H₃PO₄ and a molecular weight of 155.09 g/mol . It is a solid at ambient temperature with a melting point range of 144–153 °C and is commercially available at purities of 95–98% . ADHP belongs to the class of hydrophilic allyl monomers that serve as building blocks for cationic polyelectrolytes. Unlike the more common allylamine hydrochloride salt, ADHP incorporates a phosphate counterion that imparts distinct properties in polymer synthesis, supramolecular assembly, phosphate-binding applications, and flame-retardant formulations [1][2].

Why Allylamine Hydrochloride or Free Allylamine Cannot Substitute Allylamine Dihydrogen Phosphate in Demanding Applications


Generic substitution of allylamine dihydrogen phosphate with allylamine hydrochloride (CAS 10017-11-5) or unprotonated allylamine is technically invalid for applications requiring intrinsic phosphate functionality. The phosphate counterion is not a spectator; it directly participates in radical polymerization activation [1], defines the phosphate adsorption capacity and swelling behavior of the resulting crosslinked polyallylamine resins for hyperphosphatemia therapy [2], governs the pH-responsive stability window of supramolecular nanocarriers [3], and imparts intumescent flame-retardant properties that ammonium polyphosphate alone cannot achieve [4]. These performance attributes are counterion-specific and cannot be replicated by post-polymerization ion exchange onto poly(allylamine hydrochloride).

Allylamine Dihydrogen Phosphate: Quantitative Differentiation Evidence Against Comparator Compounds


Phosphate Adsorption Capacity and Swelling Control of Crosslinked Polyallylamine Resins from ADHP vs. Sevelamer Hydrochloride

Crosslinked polyallylamine produced by copolymerization of allylammonium dihydrogen phosphate with N,N′-diallyl-1,3-diaminopropane bis(dihydrogen phosphate) (5–25 mol% crosslinker) achieves a phosphate adsorption capacity of 2.7–5.0 mmol/g with a degree of swelling of 2.0–5.0 [1]. By contrast, sevelamer hydrochloride (polyallylamine crosslinked with epichlorohydrin) is associated with higher swelling and gastrointestinal side effects including constipation [2]. The phosphate adsorption capacity of sevelamer hydrochloride is reported as 4.7–6.4 mmol/g but without the concomitant low-swelling advantage, making the ADHP-derived polymer preferable where reduced swelling and fewer side effects are critical [1][2].

Hyperphosphatemia therapy Phosphate binder Crosslinked polyallylamine Swelling ratio

Radical Polymerization Efficiency: Allylamine Phosphate Complex Enables Near-Quantitative Monomer Conversion Versus Allylamine Free Base

Low-temperature calorimetric analysis demonstrated that post-polymerization of allylamine in the presence of phosphoric acid (i.e., the allyl amino-phosphoric acid complex) proceeds with close to 100% monomer conversion yields during slow defrosting of γ-irradiated specimens at −196 °C with 0.5–10 Mrad dose [1]. In contrast, allylamine in its unprotonated free-base form exhibits poor radical polymerization activity [1][2]. The molecular weights of the resulting polymers are inversely proportional to the number of propagation radicals, consistent with a radical mechanism exhibiting virtual absence of chain transfer and active center decay [1].

Radical polymerization Allyl monomer activation Cryopolymerization Poly(allylamine) synthesis

Flame Retardancy: Allylamine Polyphosphate (AAPP) vs. Ammonium Polyphosphate (APP) in Polypropylene Composites

Allylamine polyphosphate (AAPP), synthesized from allylamine dihydrogen phosphate via ion exchange with ammonium polyphosphate, provides superior flame retardancy in polypropylene (PP) composites compared to traditional ammonium polyphosphate (APP). PP/AAPP composites achieved an increased limiting oxygen index (LOI) from below 18 (pure PP) to >29, and with 2 wt% clay synergist passed UL-94 V-0 rating at 3.2 mm thickness [1]. In cone calorimeter testing, AAPP composites exhibited significantly reduced heat release rate (HRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) compared to APP-based composites [2]. Peak smoke release was ~50% lower than neat PP, and total smoke release was 55% lower .

Flame retardant Intumescent coating Polypropylene UL-94 Limiting oxygen index

pH-Responsive Intracellular siRNA Delivery Enabled by Poly(allylamine) Phosphate Nanocarriers

Polyamine phosphate nanocarriers (PANs), fabricated by complexation of phosphate anions with poly(allylamine) hydrochloride derived from allylamine dihydrogen phosphate, exhibit a narrow pH stability window of 7–9 at physiological conditions and disassemble at pH < 6 (endosomal pH) or pH > 9, enabling triggered intracellular siRNA release [1]. PANs with encapsulated siRNAs were stable in cell culture media and, upon internalization via endocytic pathways, released siRNA into the cytoplasm as confirmed by confocal laser scanning microscopy colocalization with labeled endosomes [1]. Silencing efficacy was validated by GFP knockdown in A549 cells using flow cytometry, CLSM, and Western blot [1]. Cell viability remained ≥80% for PANs up to 0.1 mM concentration, indicating low cytotoxicity [2].

siRNA delivery pH-responsive nanocarrier Endosomal escape Polyamine phosphate nanoparticles

Synthetic Route Simplicity: ADHP as a Direct Monomer for Poly(allylamine phosphate) Without Post-Polymerization Ion Exchange

Poly(allylamine phosphate) (PAP) can be synthesized directly by solution polymerization of allylamine phosphate (AP, i.e., allylamine dihydrogen phosphate) as the monomer, using 2,2′-azo-bis-2-amidinopropane dihydrochloride (AAP·2HCl) as the radical initiator [1]. PAP can subsequently be converted to poly(allylamine hydrochloride) (PAH) by reaction with concentrated hydrochloric acid if the hydrochloride form is needed [1]. In contrast, the conventional route to PAH requires polymerization of allylamine hydrochloride followed by optional post-polymerization phosphate exchange, adding synthetic steps and potential inefficiencies. The ADHP monomer route thus consolidates phosphate incorporation into the polymerization step itself, enabling one-pot synthesis of phosphate-functionalized polyallylamine [1][2].

Poly(allylamine phosphate) Solution polymerization Monomer design Polyelectrolyte synthesis

Allylamine Dihydrogen Phosphate: Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Hyperphosphatemia Therapeutic Development Requiring Low-Swelling Phosphate Binders

When developing next-generation phosphate-binding therapeutics for hyperphosphatemia, allylamine dihydrogen phosphate is the preferred monomer. Its derived crosslinked polyallylamine achieves phosphate adsorption of 2.7–5.0 mmol/g with a swelling degree of only 2.0–5.0, offering a differentiated side-effect profile compared to sevelamer hydrochloride, which is associated with higher swelling and constipation [1][2]. This low-swelling profile is a direct consequence of the phosphate counterion and crosslinker stoichiometry accessible through the ADHP monomer route.

Synthesis of High-Molecular-Weight Poly(allylamine) via Radical Polymerization with Maximal Monomer Conversion

For applications demanding high-purity poly(allylamine) with minimal residual monomer—such as pharmaceutical-grade polyelectrolytes or advanced water-treatment resins—ADHP enables near-100% monomer conversion under cryogenic radical polymerization conditions [1]. Allylamine hydrochloride and free allylamine cannot approach this conversion efficiency due to the lower reactivity of the uncomplexed allyl radical [1][2]. Procurement of ADHP is therefore essential for high-yield poly(allylamine) manufacturing.

Intumescent Flame-Retardant Formulations for Polypropylene Requiring UL-94 V-0 Classification

ADHP serves as the precursor for synthesizing allylamine polyphosphate (AAPP), a multifunctional intumescent flame retardant. PP/AAPP composites with 20 wt% loading and 2 wt% clay synergist achieve LOI >29% and UL-94 V-0 rating (3.2 mm), while also reducing peak smoke release by approximately 50% compared to neat PP [1][2]. Conventional ammonium polyphosphate (APP) fails to achieve V-0 classification at comparable loadings and produces inferior char quality [3]. ADHP procurement is indicated when AAPP synthesis is planned for high-performance flame-retardant PP.

Intracellular siRNA Delivery Systems Exploiting pH-Responsive Endosomal Escape

For nanocarrier-based siRNA delivery, ADHP-derived poly(allylamine) phosphate enables the fabrication of pH-responsive PANs that are stable at physiological pH (7–9) and disassemble at endosomal pH (<6) to release siRNA into the cytoplasm [1]. This pH-triggered release mechanism, combined with low cytotoxicity (≥80% viability at 0.1 mM PAN concentration), makes ADHP the monomer of choice when designing supramolecular gene delivery platforms [1][2]. Allylamine hydrochloride lacks the intrinsic phosphate-driven pH-responsive assembly capability without additional phosphate sourcing.

Quote Request

Request a Quote for Allylamine dihydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.